molecular formula C12H18N2O B13068537 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine

4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B13068537
M. Wt: 206.28 g/mol
InChI Key: IDRFVJHAMVSERQ-UHFFFAOYSA-N
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Description

4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine is a chiral tetrahydroquinoline derivative of significant interest in scientific research. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide variety of natural alkaloids and synthetic compounds with high biological activities . The incorporation of a chiral center, such as the C8-amine in this structure, is strategically important as optically pure chiral compounds are prevalent among active pharmaceutical ingredients, with their activity often arising from specific, stereosensitive recognition processes with biological targets . This compound is closely related to analogs that have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and ovarian carcinoma cells (A2780) . The mechanism of action for such active derivatives is associated with the ability to induce mitochondrial dysfunction by increasing intracellular reactive oxygen species (ROS) production and affecting cell cycle phases . The 8-amino group is often essential for this selective anticancer effect . Beyond its potential in oncology research, the 8-amino-5,6,7,8-tetrahydroquinoline core is recognized as a valuable chiral ligand in homogeneous catalysis . Known derivatives like CAMPY and its methyl-substituted analogue (Me-CAMPY) perform effectively as ligands in Cp* metal complexes for asymmetric transformations, such as the asymmetric transfer hydrogenation (ATH) of imines, which is a key step in the synthesis of biologically active alkaloids . The pyridine backbone of the structure contributes to chemical stability across various pH values and in aqueous media, making it a robust scaffold for developing novel catalysts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-propoxy-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C12H18N2O/c1-2-8-15-11-6-7-14-12-9(11)4-3-5-10(12)13/h6-7,10H,2-5,8,13H2,1H3

InChI Key

IDRFVJHAMVSERQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CCCC(C2=NC=C1)N

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis of Tetrahydroquinoline Core

A pivotal step in preparing tetrahydroquinoline derivatives is the cyclization reaction of appropriate precursors such as substituted amines or amino acids. According to patent EP2154132A1, cyclization can be achieved by reacting propylidene-(4-trifluoromethyl-phenyl)-amine or equivalents with protected vinyl amines under acidic conditions involving phosphorus pentoxide and methanesulfonic acid. This method avoids racemic mixtures by employing optically active acid catalysts for stereoselective cyclization, yielding optically active tetrahydroquinoline derivatives without the need for resolution steps.

  • Reaction conditions:
    • Temperature: 50–120°C (optimal 65–75°C)
    • Time: 15 minutes to 7 hours (preferably 2–4 hours)
    • Solvents: Toluene, 1,4-dioxane, DMF, or 1,3-dimethylimidazolidinone
    • Catalysts: Phosphorus pentoxide with methanesulfonic acid
    • Base: Optional, diisopropylethylamine or others if needed

This method is adaptable for preparing derivatives with varied substituents including propoxy groups at the 4-position by selecting suitable starting materials and protecting groups.

Functional Group Transformations at the 8-Position

The 8-amino group is typically introduced via conversion of an oxime or hydroxy precursor at the 8-position:

  • Oxime Formation and Reduction:
    Starting from 8-oximino-5,6,7,8-tetrahydroquinoline derivatives, oximes can be reduced to the corresponding 8-amino compounds using catalytic hydrogenation with nickel-aluminum alloy in alkaline ethanol solutions at room temperature. This method is well-documented in US patent US4011229A for various substituted tetrahydroquinolines.

  • Hydroxy to Amino Conversion:
    The 8-hydroxy derivative can be converted to 8-chloro intermediates by treatment with thionyl chloride, followed by nucleophilic substitution with ammonia or amines to yield the 8-amino compound. This two-step sequence is efficient for introducing the amino group at the 8-position.

This step is often performed prior to or after the introduction of the 8-amino group depending on the stability of intermediates.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Notes
Cyclization to tetrahydroquinoline core Propylidene-(4-trifluoromethyl-phenyl)-amine + protected vinyl amine, P2O5 + methanesulfonic acid, 65–75°C, 2–4 h Optically active acid catalysts can be used for stereoselectivity; solvents include toluene, DMF
Oxime formation at 8-position Hydroxylamine hydrochloride + base (NaOH), reflux in ethanol/water Forms 8-oximino derivative
Oxime reduction to amine Ni-Al alloy catalyst, 2N NaOH in ethanol, room temperature, 2 h Produces 8-amino derivative
Hydroxy to chloro substitution Thionyl chloride, 0°C to reflux, then ethanol wash Converts 8-hydroxy to 8-chloro intermediate
Amination at 8-position Ammonia or amine nucleophile substitution of 8-chloro intermediate Yields 8-amino tetrahydroquinoline
4-Propoxy introduction Alkylation with propyl halide or sulfonate, base (e.g., K2CO3), DMF, 50–80°C Introduces propoxy substituent at 4-position

Research Findings and Optimization Notes

  • The cyclization reaction employing phosphorus pentoxide and methanesulfonic acid is critical for obtaining high yields of the tetrahydroquinoline core without racemization, especially when optically active products are desired.
  • Reduction of oximes to amines using nickel-aluminum alloy is a mild and efficient method that avoids over-reduction or side reactions, preserving the tetrahydroquinoline framework.
  • The sequence of functional group transformations can be optimized to minimize protecting group manipulations and purification steps.
  • Solvent choice and reaction temperature significantly influence yield and stereoselectivity, with lower temperatures favoring stereoselective cyclization.
  • Bases and catalysts for alkylation steps must be chosen to avoid decomposition of sensitive tetrahydroquinoline intermediates.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome
Tetrahydroquinoline core Acid-catalyzed cyclization P2O5, methanesulfonic acid, 65–75°C Racemic or optically active core
8-Position oxime formation Hydroxylamine reaction Hydroxylamine hydrochloride, NaOH, reflux 8-Oximino derivative
8-Position amine introduction Catalytic hydrogenation Ni-Al alloy, NaOH, ethanol, RT 8-Amino derivative
4-Position propoxy introduction Alkylation of hydroxy precursor Propyl halide, base, DMF, 50–80°C 4-Propoxy substitution

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The position and nature of substituents significantly influence physicochemical properties and bioactivity. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties
4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine 4-OCH₂CH₂CH₃, 8-NH₂ ~207.3 (estimated) Higher lipophilicity (logP) due to propoxy group; potential enhanced membrane permeability
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine 2-CH₃, 8-NH₂ 148.2 Moderate lipophilicity; demonstrated antiproliferative activity in cancer cells
8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY) 8-NH₂ 148.2 Chiral ligand in asymmetric catalysis; stereochemistry critical for enantioselectivity
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine 4-Br, 8-NH₂ 227.1 Bromine enhances electrophilicity; used as a synthetic intermediate
  • Propoxy vs.
  • Amine Position : The 8-amine group is essential for hydrogen bonding in biological targets (e.g., mitochondrial proteins) and metal coordination in catalysis .

Biological Activity

4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine is a member of the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural features of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine include a tetrahydroquinoline core with a propoxy group at the 4-position. This unique structure contributes to its biological activity.

Antiproliferative Effects

Research indicates that 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown effectiveness against:

Cell Line IC50 (µM)
Human T-Lymphocyte (CEM)0.019
Human Cervix Carcinoma (HeLa)0.027
Colorectal Adenocarcinoma (HT-29)0.039
Ovarian Carcinoma (A2780)0.006
Biphasic Mesothelioma (MSTO-211H)0.030

These values suggest that the compound has potent cytotoxic effects across multiple cancer types, potentially aiding in the development of new anticancer therapies .

The mechanisms through which 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.
  • Cell Cycle Arrest : It has been observed to affect various phases of the cell cycle, leading to growth inhibition in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in cellular proliferation and survival .

Study on Anticancer Properties

In a study published in Pharmaceutical Biology, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative activity. The results indicated that compounds similar to 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exhibited significant cytotoxicity against various human cancer cell lines. Notably, the presence of the propoxy group was found to enhance the compound's efficacy compared to other derivatives lacking this substituent .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine and other tetrahydroquinoline derivatives:

Compound Antiproliferative Activity Mechanism
4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amineHighApoptosis induction
2-Methyl-5,6,7,8-tetrahydroquinolinModerateEnzyme inhibition
5-Hydroxy-tetrahydroquinolineLowMetal chelation

This table illustrates that while all compounds possess some level of biological activity, 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine stands out for its potent antiproliferative effects.

Pharmacokinetics

The pharmacokinetic profile of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine suggests high gastrointestinal absorption and favorable bioavailability. This characteristic is crucial for its potential therapeutic applications in oncology .

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